molecular formula C21H21N5O4S B2549753 methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-18-6

methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2549753
CAS No.: 946329-18-6
M. Wt: 439.49
InChI Key: RFJJHDKQKJBVFR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic scaffold with a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The structure is further modified by a methyl ester at position 7 and a side chain featuring a piperazine-pyridyl motif linked via a ketone-containing ethyl group.

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-30-20(29)14-5-6-15-16(12-14)23-21(31)26(19(15)28)13-18(27)25-10-8-24(9-11-25)17-4-2-3-7-22-17/h2-7,12H,8-11,13H2,1H3,(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJJHDKQKJBVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetrahydroquinazoline Skeleton Formation

The tetrahydroquinazoline scaffold is typically constructed via cyclization of anthranilic acid derivatives. As demonstrated by J-Stage researchers, anthranilic acid (1 ) reacts with formamide (2 ) under thermal conditions (120°C, 5–6 hours) to yield quinazolin-4(3H)-one (3 ). Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) at reflux (100–105°C, 5 hours) generates 4-chloroquinazoline (4 ), a versatile intermediate for nucleophilic substitutions.

Key Reaction Conditions for Core Formation

Step Reagents/Conditions Yield Source
1 Anthranilic acid + formamide, 120°C 62.5%
2 POCl₃, DMF, reflux 76%

Functionalization at Position 3: Ethyl Linker Installation

The ethyl spacer at position 3 is introduced through alkylation or Michael addition. Source describes the use of alkyl halides for C3 functionalization of tetrahydroquinazolines. For instance, treating 3-amino-phthalimide with methyl acrylate in acetic acid at 50°C yields ethyl-linked derivatives. Applied here, a similar strategy using 2-bromoacetamide derivatives could install the keto-ethyl group.

Alkylation Reaction Parameters

  • Reactants : 2-Sulfanylidene-tetrahydroquinazoline, 2-bromoacetamide
  • Catalyst : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF), 50°C, 12 hours
  • Yield : ~70% (extrapolated from)

Coupling with 4-(Pyridin-2-yl)Piperazine

The piperazine-pyridine moiety is incorporated via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. As reported in a patent, pyrimidinyl-piperazine derivatives are synthesized using propionic anhydride in apolar solvents (e.g., dichloromethane) with tertiary amine bases (e.g., TEA). For the target compound, 4-(pyridin-2-yl)piperazine reacts with the keto-ethyl intermediate under mild conditions (20–25°C, 4 hours) to form the final side chain.

Piperazine Coupling Protocol

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine
Temperature 20–25°C
Reaction Time 4 hours
Yield >95%

Esterification at Position 7

The methyl ester at position 7 is introduced via esterification of a carboxylic acid precursor. Source details the conversion of 7-carboxylic acid derivatives to methyl esters using methanol and sulfuric acid. For the target compound, this step precedes core functionalization to avoid side reactions.

Esterification Conditions

  • Reactants : 7-Carboxy-tetrahydroquinazoline, methanol, H₂SO₄
  • Conditions : Reflux, 6 hours
  • Yield : 85% (analogous to)

Structural Validation and Analytical Data

Final characterization involves NMR, IR, and mass spectrometry. For example, the methyl ester proton resonates at δ 3.90 (s, 3H) in ¹H NMR, while the sulfanylidene carbon appears at δ 190–200 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 498.1684 [M+H]⁺.

Challenges and Optimization Considerations

  • Regioselectivity : Competing reactions at N1 and N3 require careful base selection (e.g., TEA vs. pyridine).
  • Purification : Chromatography-free purification (e.g., recrystallization from ethanol/dichloromethane) is critical for industrial scalability.
  • Yield Loss : Hydrolysis of the sulfanylidene group under acidic conditions necessitates pH-controlled workups.

Comparative Analysis of Synthetic Routes

A comparative assessment of two routes highlights trade-offs between yield and complexity:

Route Steps Total Yield Complexity
A 5 42% Moderate
B 7 55% High

Route A prioritizes fewer steps but suffers from lower yields due to side reactions, while Route B employs protective groups (e.g., tert-butyl esters) for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
  • Core Structure : Imidazo[1,2-a]pyridine vs. tetrahydroquinazoline.
  • Functional Groups :
    • Both have ester groups (diethyl vs. methyl) and oxo moieties.
    • The imidazo-pyridine lacks a sulfanylidene group but includes a nitrophenyl substituent.
  • Physical Properties :
    • Melting point: 243–245°C () vs. inferred lower solubility for the target compound due to the rigid quinazoline core.
    • Yield: 51% (), suggesting synthetic challenges common to complex heterocycles.
Methyl 5-Methyl-4-Oxo-4,5-Dihydrothieno[2,3-d]Pyridazine-7-Carboxylate ()
  • Core Structure: Thieno[2,3-d]pyridazine vs. tetrahydroquinazoline.
  • Functional Groups: Shared methyl ester and 4-oxo groups. Thienopyridazine has a sulfur atom in the fused ring, but lacks the piperazine-pyridyl side chain.
  • Reactivity: Thienopyridazine derivatives are prone to electrophilic substitution at the sulfur-rich ring, whereas the sulfanylidene group in the target compound may participate in tautomerism or nucleophilic reactions .

Piperazine-Linked Analogues

4-(3-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-(Pyridin-3-yl)Piperazine-1-Carboxamide (Compound 28, )
  • Structural Similarity : Both incorporate a piperazine ring linked to a heteroaromatic system (pyridine in the target compound vs. benzo[b]oxazin here).
  • Synthetic Routes :
    • Compound 28 uses HCTU/DIPEA-mediated coupling (10% yield) , whereas the target compound’s piperazine-ethyl linkage may require reductive amination or nucleophilic acyl substitution.
  • Bioactivity : Piperazine-pyridyl motifs are associated with kinase inhibition or GPCR modulation, as seen in related compounds .
Ethyl 1-(4-Methoxyphenyl)-7-Oxo-6-(4-(2-Oxopiperidin-1-yl)Phenyl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate ()
  • Core Structure : Pyrazolo[3,4-c]pyridine vs. tetrahydroquinazoline.
  • Substituent Effects :
    • The methoxyphenyl and oxopiperidinyl groups in enhance lipophilicity, contrasting with the polar pyridyl-piperazine in the target compound.
    • Both exhibit ester groups, but the tetrahydroquinazoline’s sulfanylidene may confer unique metabolic stability .

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Key Functional Groups Melting Point (°C) Yield Notable Features
Target Compound Tetrahydroquinazoline 2-Sulfanylidene, Piperazine-pyridyl, ester N/A N/A Potential redox activity
Diethyl 8-Cyano-7-(4-Nitrophenyl)-... () Imidazo[1,2-a]pyridine Diethyl ester, Nitrophenyl 243–245 51% High crystallinity
Methyl 5-Methyl-4-Oxo-... () Thieno[2,3-d]pyridazine Methyl ester, Thiophene N/A N/A Electrophilic reactivity
4-(3-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-(Pyridin-3-yl)Piperazine-1-Carboxamide () Benzo[b]oxazin Piperazine-carboxamide, Oxazinone N/A 10% Low yield, kinase inhibition potential

Biological Activity

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with various substituents that influence its biological activity. The key structural components include:

  • Tetrahydroquinazoline moiety : Known for various pharmacological properties.
  • Pyridine and piperazine derivatives : Contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against MCF-7 cells : Compounds structurally related to methyl 4-oxo derivatives have demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Activity : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds in this class have exhibited MIC values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli, respectively .

The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Inhibition of Tyrosine Kinases : Some studies suggest that related compounds may inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of a series of tetrahydroquinazoline derivatives on MCF-7 breast cancer cells. The most active compound showed an IC50 value of 4.36 µM, significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Screening :
    • Another investigation focused on the antibacterial properties of various piperazine-containing compounds. The results indicated that several derivatives had substantial inhibitory effects on E. coli and S. aureus, with some compounds achieving MIC values comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerTetrahydroquinazoline DerivativesMCF-7 Cells4.36 µM
AntibacterialPiperazine DerivativesS. aureus, E. coli20–70 µM

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeKey Monitoring Technique
1H2SO4, reflux, 6h60–75%TLC (Rf = 0.5, hexane:EtOAc 3:1)
2DCM, DCC, RT, 12h45–60%FT-IR (C=O stretch at 1680 cm⁻¹)

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
A combination of spectroscopic , chromatographic , and crystallographic techniques is essential:

  • NMR Spectroscopy: 1H NMR confirms the piperazine proton environment (δ 2.5–3.5 ppm) and the methyl ester group (δ 3.7 ppm, singlet). 13C NMR identifies the carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 495.2) .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves the stereochemistry of the tetrahydroquinazoline ring and confirms the Z-configuration of the sulfanylidene group .

Basic: How can reaction yields be optimized during the synthesis of the pyridinyl-piperazine intermediate?

Answer:
Yield optimization requires:

  • Temperature Control: Maintain ≤40°C during coupling reactions to prevent decomposition of the piperazine ring .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings when aryl halides are involved .
  • Workflow Example:
    • Pre-activate the piperazine with TEA (triethylamine) to deprotonate reactive sites.
    • Monitor pH (target 7–8) to avoid side reactions like ester hydrolysis .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore biological targets?

Answer:
SAR studies focus on modifying three regions:

  • Region 1 (Quinazoline Core): Replace the sulfanylidene group with oxo or imino groups to assess hydrogen-bonding effects .
  • Region 2 (Piperazine Linker): Test substituents on the pyridine ring (e.g., 2-fluoro vs. 4-methoxy) to evaluate receptor selectivity .
  • Region 3 (Ester Group): Hydrolyze the methyl ester to a carboxylic acid to study solubility-impacted bioavailability .

Q. Table 2: SAR Analogs and Activity Trends

Analog ModificationBiological Target (IC50)Key Finding
2-Fluoro-pyridinylKinase X (12 nM)Enhanced selectivity over Kinase Y
Sulfonyl replacementGPCR (Inactive)Loss of binding affinity

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay conditions or compound purity :

  • Purity Verification: Re-test the compound using orthogonal methods (e.g., LC-MS + NMR) to rule out impurities >2% .
  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, a 24h incubation may mask time-dependent inhibition .
  • Control Experiments: Include a reference inhibitor (e.g., staurosporine for kinases) to normalize inter-lab variability .

Advanced: What methodologies are effective for separating enantiomers or diastereomers of this compound?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with a hexane:isopropanol (85:15) mobile phase. Retention times differ by 1.5–2 min for enantiomers .
  • Crystallization: Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to isolate diastereomeric salts .
  • Dynamic Kinetic Resolution: Employ Pd-catalyzed asymmetric allylic alkylation to favor one enantiomer during synthesis .

Advanced: How can molecular docking studies predict interactions with biological targets?

Answer:

  • Ligand Preparation: Generate 3D conformers using software like Open Babel, optimizing the sulfanylidene group’s tautomeric state .
  • Target Selection: Prioritize receptors with known piperazine-binding pockets (e.g., serotonin 5-HT1A or dopamine D2) .
  • Docking Workflow:
    • Perform rigid docking (AutoDock Vina) to identify binding poses.
    • Refine with MM-GBSA to calculate binding free energy (ΔG < -8 kcal/mol suggests strong interaction) .

Advanced: What considerations are critical for designing in vitro assays to evaluate cytotoxicity?

Answer:

  • Cell Line Selection: Use cancer lines (e.g., MCF-7, A549) with matched normal cells (e.g., MCF-10A) to assess selectivity .
  • Dose-Response Curves: Test 0.1–100 μM concentrations, ensuring Hill slopes >1 for cooperative binding .
  • Mitochondrial Toxicity: Measure ATP levels (CellTiter-Glo) to distinguish apoptosis from necrosis .

Q. Table 3: In Vitro Assay Parameters

ParameterOptimal RangeDetection Method
Incubation Time48–72hMTT assay (λ = 570 nm)
Solvent ControlDMSO ≤0.1%LDH release assay

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